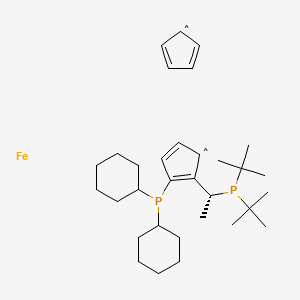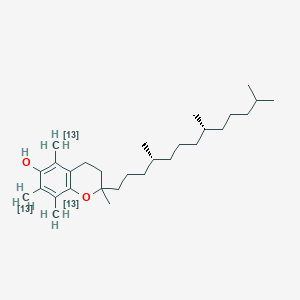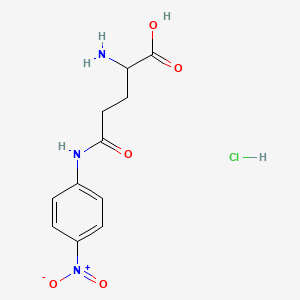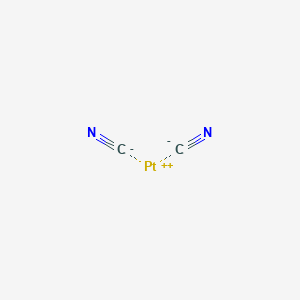
Platinum(II) cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(II) cyanide, also known as platinum dicyanide, is a chemical compound with the formula Pt(CN)₂. It is a coordination compound where platinum is in the +2 oxidation state, bonded to two cyanide ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platinum(II) cyanide can be synthesized through the reaction of potassium tetrachloroplatinate(II) with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{K}_2[\text{PtCl}_4] + 2\text{KCN} \rightarrow \text{Pt(CN)}_2 + 4\text{KCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product. The use of high-purity reagents and controlled temperature and pH are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Platinum(II) cyanide undergoes various chemical reactions, including:
Substitution Reactions: this compound can undergo substitution reactions where the cyanide ligands are replaced by other ligands. For example, it reacts with ammonia to form platinum(II) ammine complexes.
Oxidation and Reduction Reactions: this compound can be oxidized to platinum(IV) cyanide or reduced to elemental platinum under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include ammonia, phosphines, and other ligands. These reactions typically occur in aqueous or organic solvents at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like chlorine or bromine and reducing agents like hydrogen or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Formation of platinum(II) complexes with different ligands.
Oxidation and Reduction Reactions: Formation of platinum(IV) cyanide or elemental platinum
Scientific Research Applications
Platinum(II) cyanide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrosilylation of alkynes and other transformations.
Materials Science: this compound is used in the development of photofunctional materials due to its luminescent properties.
Biological and Medical Research: It is studied for its potential use in anticancer therapies and as a cyanide scavenger in toxicology
Mechanism of Action
The mechanism of action of platinum(II) cyanide involves its interaction with molecular targets through coordination chemistry. In biological systems, it can bind to DNA and proteins, affecting their function. In catalysis, it facilitates various chemical transformations by providing a reactive platinum center that can interact with substrates and reagents .
Comparison with Similar Compounds
Platinum(IV) cyanide: Higher oxidation state, different reactivity.
Platinum(II) chloride: Similar oxidation state but different ligands.
Platinum(II) sulfide: Different ligands and applications.
Uniqueness: Platinum(II) cyanide is unique due to its strong cyanide ligands, which provide distinct reactivity and stability compared to other platinum compounds. Its ability to form stable complexes and its luminescent properties make it valuable in materials science and catalysis .
Properties
Molecular Formula |
C2N2Pt |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
platinum(2+);dicyanide |
InChI |
InChI=1S/2CN.Pt/c2*1-2;/q2*-1;+2 |
InChI Key |
INXLGDBFWGBBOC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


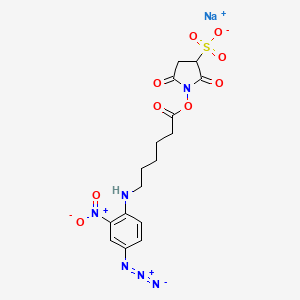

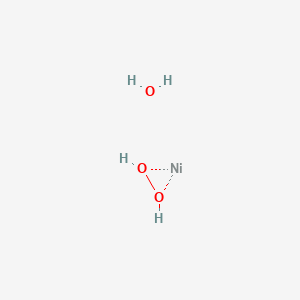
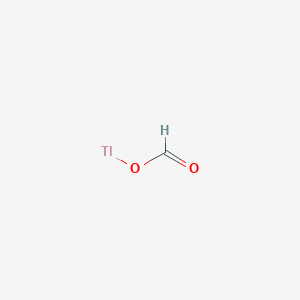

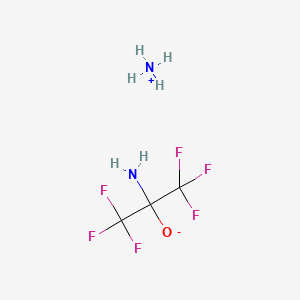

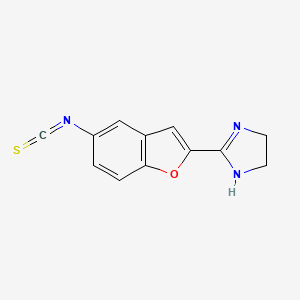
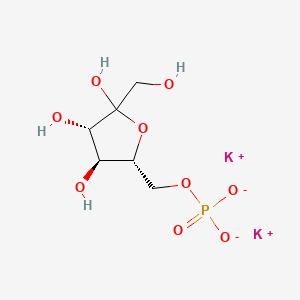
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
